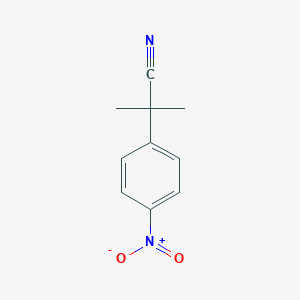

2-Methyl-2-(4-nitrophenyl)propanenitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-methyl-2-(4-nitrophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-10(2,7-11)8-3-5-9(6-4-8)12(13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVURMRLCAFELZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356414 | |

| Record name | 2-methyl-2-(4-nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71825-51-9 | |

| Record name | 2-methyl-2-(4-nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-2-(4-nitrophenyl)propanenitrile (CAS: 71825-51-9) for Research and Development Professionals

This document provides a comprehensive technical overview of 2-Methyl-2-(4-nitrophenyl)propanenitrile, a specialized organic compound recognized for its utility as a versatile intermediate in synthetic chemistry. Targeted at researchers, medicinal chemists, and drug development professionals, this guide synthesizes core chemical principles with practical, field-proven insights into its structure, synthesis, reactivity, and applications, with a strong emphasis on safety and handling protocols.

Molecular Architecture and Physicochemical Profile

This compound possesses a distinct molecular structure defined by a central quaternary carbon.[1] This atom is substituted with two methyl groups, a nitrile moiety (-C≡N), and a para-substituted nitrophenyl ring. This specific arrangement confers a unique combination of steric and electronic properties that dictate its reactivity and utility.

The molecular formula is C₁₀H₁₀N₂O₂ with a molecular weight of approximately 190.20 g/mol .[1][2] The key features are:

-

The Nitrophenyl Group: The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly influences the electronic environment of the aromatic ring through both inductive and resonance effects.[1][3] This electronic characteristic is crucial for its role in certain synthetic transformations and can be a key pharmacophore in medicinal chemistry applications.

-

The Nitrile Group: The linear nitrile functionality is a versatile synthetic handle, capable of undergoing a variety of transformations into other functional groups such as amines, carboxylic acids, and amides.[1]

-

The Quaternary Carbon: The gem-dimethyl substitution on the α-carbon provides steric hindrance, which can influence reaction pathways and the stability of the molecule.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 71825-51-9 | [2][3][4] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2][5] |

| Molecular Weight | 190.20 g/mol | [1][2] |

| Appearance | Pale yellow to light brown solid | [6] |

| Melting Point | 87 - 90 °C | [6] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone) | [6] |

| SMILES | CC(C)(C#N)C1=CC=C(C=C1)[O-] | [2][7] |

| InChIKey | XZVURMRLCAFELZ-UHFFFAOYSA-N |[1][2] |

Spectroscopic Signature for Structural Verification

Accurate structural confirmation is paramount in research. The following data provides a reliable spectroscopic fingerprint for identifying this compound.

Table 2: Key Spectroscopic Data

| Technique | Feature | Observed Signal | Rationale |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.5–8.5 ppm | The strong deshielding effect of the para-nitro group shifts the aromatic proton signals significantly downfield.[1] |

| ¹³C NMR | Aromatic Carbons | δ 120–130 ppm | Resonances corresponding to the carbons of the nitrophenyl ring.[1] |

| IR Spectroscopy | Nitrile (C≡N) stretch | Sharp peak ~2240 cm⁻¹ | Characteristic, strong absorption for the nitrile functional group.[1] |

| Nitro (NO₂) stretches | Two peaks ~1520 cm⁻¹ and ~1350 cm⁻¹ | Symmetric and asymmetric stretching vibrations of the nitro group.[1] | |

| Mass Spec. (EI) | Molecular Ion (M⁺) | Weak signal at m/z 190 | The molecular ion is often weak due to facile fragmentation.[1] |

| | Fragmentation | Loss of NO₂ or CH₃ groups | Common fragmentation patterns that aid in structural identification.[1] |

Synthesis Methodology: A Proposed Protocol

While multiple proprietary methods may exist, a robust and logical synthesis can be designed based on well-established nucleophilic substitution principles. The following protocol outlines a plausible and efficient laboratory-scale synthesis. The causality for each step is explained to provide a deeper understanding of the process.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H10N2O2 | CID 823615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 71825-51-9: this compound [cymitquimica.com]

- 4. keyorganics.net [keyorganics.net]

- 5. 71825-51-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. This compound | Properties, Uses, Safety & Supplier Information China [nj-finechem.com]

- 7. Productdetails- [acrotein.com]

An In-depth Technical Guide to 2-Methyl-2-(4-nitrophenyl)propanenitrile: Properties, Synthesis, and Applications

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design and utilization of highly functionalized molecular scaffolds are paramount. 2-Methyl-2-(4-nitrophenyl)propanenitrile emerges as a compound of significant interest, characterized by a unique confluence of reactive functional groups within a compact molecular architecture. The presence of a quaternary carbon, a nitrile moiety, and an electronically influential nitro group bestows upon this molecule a rich and versatile chemical reactivity. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, moving beyond a mere cataloging of properties to an in-depth exploration of its synthesis, reactivity, and critical role as a precursor in the synthesis of advanced pharmaceutical intermediates, notably in the realm of oncology. The protocols and mechanistic discussions herein are presented with the causality of experimental choices at the forefront, ensuring not only procedural accuracy but also a deeper understanding of the underlying chemical principles.

Molecular Architecture and Physicochemical Profile

This compound is a crystalline solid at ambient temperature, typically appearing as a pale yellow to light brown solid.[1] Its molecular structure is distinguished by a central quaternary carbon atom bonded to two methyl groups, a nitrile group (-C≡N), and a para-substituted nitrophenyl ring.[2][3] This structural arrangement has profound implications for its chemical behavior and physical properties. The strong electron-withdrawing nature of the para-nitro group significantly influences the electronic environment of the entire molecule, impacting its reactivity and spectral characteristics.[2]

Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 71825-51-9[2][4] |

| Molecular Formula | C₁₀H₁₀N₂O₂[1][4][5] |

| Molecular Weight | 190.20 g/mol [1][2][4] |

| Canonical SMILES | CC(C)(C#N)C1=CC=C(C=C1)[O-][4] |

| InChIKey | XZVURMRLCAFELZ-UHFFFAOYSA-N[2][4] |

Physicochemical Properties

A summary of the key physicochemical properties is provided below, offering a snapshot of the compound's behavior under various conditions.

| Property | Value | Source(s) |

| Appearance | Pale yellow to light brown solid | [1] |

| Melting Point | 87 - 90 °C | [1] |

| Boiling Point | 330.6 °C at 760 mmHg | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol and acetone. | [1] |

| Stability | Stable under normal laboratory conditions. | [1] |

Spectroscopic Characterization: A Window into Molecular Structure

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A sharp, intense absorption band is typically observed around 2240 cm⁻¹, characteristic of the nitrile (C≡N) stretching vibration. The presence of the nitro group (NO₂) is confirmed by two strong absorption bands near 1520 cm⁻¹ and 1350 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations, respectively.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The aromatic protons of the nitrophenyl ring exhibit a characteristic splitting pattern in the downfield region (typically δ 7.5–8.5 ppm) due to the deshielding effect of the nitro group. The two methyl groups, being chemically equivalent, will present as a sharp singlet in the upfield region of the spectrum.[2]

-

¹³C NMR : The spectrum will show distinct signals for the quaternary carbon, the nitrile carbon, the two equivalent methyl carbons, and the carbons of the aromatic ring, with the carbon attached to the nitro group being significantly deshielded.[2]

-

-

Mass Spectrometry (MS) : In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ at m/z 190.2 may be weak. However, the fragmentation pattern, including the loss of methyl (CH₃) or nitro (NO₂) groups, provides valuable information for structural elucidation.[2]

Synthesis and Mechanistic Considerations

The primary and most logical synthetic route to this compound involves the dialkylation of the active methylene group of 4-nitrophenylacetonitrile. This transformation leverages the increased acidity of the benzylic protons, which are activated by both the adjacent phenyl ring and the nitrile group.

Synthesis Pathway Overview

The synthesis can be conceptualized as a two-step process starting from the commercially available 4-nitrophenylacetonitrile. The first step involves the deprotonation of the benzylic carbon to form a carbanion, which then acts as a nucleophile in the subsequent alkylation step with a methylating agent. This process is repeated to introduce the second methyl group.

Sources

An In-depth Technical Guide to 2-Methyl-2-(4-nitrophenyl)propanenitrile: Synthesis, Characterization, and Potential Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Methyl-2-(4-nitrophenyl)propanenitrile, a molecule with significant potential in synthetic chemistry and drug development. We will delve into its molecular architecture, a proposed robust synthesis protocol, in-depth characterization methods, and a prospective evaluation of its biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development, offering expert insights into the scientific and practical aspects of working with this compound.

Molecular Structure and Physicochemical Properties

This compound is a small organic molecule featuring a quaternary carbon center, which imparts significant steric and electronic characteristics. The presence of a para-substituted nitro group on the phenyl ring and a nitrile functional group makes it a versatile building block in medicinal chemistry.

The molecular structure of this compound is characterized by a central quaternary carbon atom bonded to two methyl groups, a nitrile group (-C≡N), and a 4-nitrophenyl group.[1] This structure, with the molecular formula C₁₀H₁₀N₂O₂, results in a molecular weight of 190.20 g/mol .[1][2] The strong electron-withdrawing nature of the para-nitro group significantly influences the electronic properties of the aromatic ring, making the compound a subject of interest for various chemical transformations and biological interactions.[1]

Below is a visual representation of the molecular structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 190.20 g/mol | [1][2] |

| CAS Number | 71825-51-9 | [1] |

| Appearance | Pale yellow to light brown solid | [3] |

| Melting Point | 87 - 90 °C | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and acetone | [3] |

| Stability | Stable under normal conditions | [3] |

Proposed Synthesis Protocol: Phase-Transfer Catalyzed Methylation

A robust and efficient method for the synthesis of this compound is the dialkylation of the active methylene group of 4-nitrophenylacetonitrile using methyl iodide under phase-transfer catalysis (PTC) conditions. PTC is a powerful technique in organic synthesis that facilitates the reaction between reactants in immiscible phases, often leading to higher yields, milder reaction conditions, and reduced side reactions.[4]

The causality behind this experimental choice lies in the acidic nature of the protons on the carbon adjacent to both the phenyl ring and the nitrile group in 4-nitrophenylacetonitrile. A base can deprotonate this carbon to form a carbanion, which can then act as a nucleophile. The phase-transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide ions from the aqueous phase to the organic phase to generate the carbanion, which then reacts with methyl iodide.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 4-nitrophenylacetonitrile (1.0 eq.), toluene (10 mL/g of nitrile), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq.).

-

Addition of Base: Prepare a 50% (w/v) aqueous solution of sodium hydroxide. With vigorous stirring, add the NaOH solution dropwise to the reaction mixture.

-

Addition of Alkylating Agent: After the addition of the base, add methyl iodide (2.5 eq.) dropwise to the reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40 °C.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Once the reaction is complete, dilute the mixture with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Spectroscopic Characterization

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The primary techniques for this are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the molecular structure, the following ¹H and ¹³C NMR chemical shifts are predicted. The strong electron-withdrawing nitro group will cause a significant downfield shift of the aromatic protons.[1]

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~1.8 | Singlet | 6H, 2 x -CH₃ |

| ~7.6 | Doublet | 2H, Aromatic protons ortho to the alkyl group | |

| ~8.2 | Doublet | 2H, Aromatic protons ortho to the -NO₂ group | |

| ¹³C NMR | ~25 | 2 x -CH₃ | |

| ~40 | Quaternary Carbon | ||

| ~122 | -C≡N | ||

| ~124 | Aromatic CH (ortho to -NO₂) | ||

| ~129 | Aromatic CH (ortho to alkyl group) | ||

| ~147 | Aromatic C-NO₂ | ||

| ~148 | Aromatic C-alkyl |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitrile and nitro functional groups.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2240 | Sharp, Medium |

| C-NO₂ (Nitro) | ~1520 and ~1350 | Strong, Sharp |

Potential Biological Activity and Applications in Drug Development

Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[5] The biological activity is often linked to the redox properties of the nitro group.[5] this compound, with its specific structural features, is a candidate for investigation as a potential therapeutic agent. Its potential applications in drug development could stem from its ability to act as an enzyme inhibitor or as a cytotoxic agent against cancer cells.[1]

Proposed Biological Evaluation Workflow

A systematic evaluation of the biological activity of this compound would involve a series of in vitro assays.

Caption: Proposed workflow for the biological evaluation of this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][7]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a molecule of significant interest due to its unique structural features and potential for chemical derivatization and biological activity. The proposed synthesis via phase-transfer catalysis offers an efficient and scalable route to this compound. Its characterization by NMR and IR spectroscopy provides clear markers for its identification and purity assessment. While its biological profile is yet to be fully elucidated, its structural similarity to other bioactive nitroaromatic compounds suggests that it is a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and evaluation of this intriguing molecule.

References

- Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. In Proceedings of the 2015 International conference on Applied Science and Engineering Innovation (pp. 2154-2157).

-

This compound - Methylamine Supplier. (n.d.). Retrieved January 10, 2026, from [Link]

-

Ultrasound Methodology for the Synthesis of 2-(4-nitrophenyl)-phenylacetonitrile with Phase-Transfer Catalysis Condition. (n.d.). Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

- A standard operating procedure for an enzymatic activity inhibition assay. (2021). Eur Biophys J, 50(3-4), 345-352.

-

SOP: Enzyme assays (pNP) - Soils Lab. (2021). Retrieved January 10, 2026, from [Link]

- In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast - Journal of Applied Pharmaceutical Science. (2015). Journal of Applied Pharmaceutical Science, 5(3), 65-68.

-

In vitro cytotoxicity assay of PBD analogs from MTT Assay. - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019). Retrieved January 10, 2026, from [Link]

-

In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). Retrieved January 10, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 10, 2026, from [Link]

- A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomed J Sci & Tech Res, 45(4), 36691-36695.

-

Industrial Phase-Transfer Catalysis. (n.d.). Retrieved January 10, 2026, from [Link]

- Quantitative analysis of methylation and hydroxymethylation using oXBS-qMSP. (2020). protocols.io.

-

Methylation-specific PCR: Four steps in primer design - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

Protocol for Methylated DNA Immunoprecipitation (MeDIP) Analysis | Springer Nature Experiments. (n.d.). Retrieved January 10, 2026, from [Link]

-

p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

-

Synthesis of 2-nitrophenylacetonitrile - PrepChem.com. (n.d.). Retrieved January 10, 2026, from [Link]

-

α-Methylation of o-(nitrophenyl)acetonitrile (1). - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H10N2O2 | CID 823615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

2-Methyl-2-(4-nitrophenyl)propanenitrile synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-(4-nitrophenyl)propanenitrile

Introduction

This compound, with the molecular formula C₁₀H₁₀N₂O₂, is an organic compound featuring a distinct molecular structure.[1][2] It is characterized by a quaternary carbon center bonded to two methyl groups, a nitrile functional group (-C≡N), and a 4-nitrophenyl ring.[1] This arrangement provides a unique combination of an electron-rich aliphatic portion and a highly electron-deficient aromatic system, due to the strong electron-withdrawing nature of the para-nitro group.[1] This electronic dichotomy makes it a valuable intermediate and building block in the synthesis of more complex molecules, including potential pharmaceutical compounds and specialty chemicals.[1][3] This guide provides a detailed exploration of the viable synthetic pathways for its preparation, focusing on reaction mechanisms, experimental considerations, and procedural details for laboratory-scale synthesis.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals two primary logical bond disconnections, leading to two distinct and viable synthetic strategies.

Caption: Retrosynthetic analysis of the target molecule.

-

Pathway A (C-C Bond Formation): Disconnecting the bond between the aromatic ring and the quaternary carbon suggests a nucleophilic substitution strategy. This involves an electrophilic 4-nitrobenzyl species and a nucleophilic isobutyronitrile equivalent. This is a highly convergent and generally efficient approach.

-

Pathway B (Aromatic Nitration): Disconnecting the C-N bond of the nitro group points towards an electrophilic aromatic substitution (EAS) reaction. This pathway involves the nitration of a pre-existing 2-methyl-2-phenylpropanenitrile core. The success of this route depends critically on the directing effects of the alkylnitrile substituent and the stability of the substrate under strong oxidizing conditions.

Synthesis Pathway A: Nucleophilic Substitution via Phase-Transfer Catalysis

This pathway is arguably the most direct and reliable method. It involves the SN2 reaction between a 4-nitrobenzyl halide and the anion of isobutyronitrile. The use of a phase-transfer catalyst (PTC) is highly advantageous as it obviates the need for expensive, anhydrous solvents and dangerously reactive bases (like NaH or LDA), allowing the reaction to proceed in a two-phase system (e.g., aqueous NaOH and an organic solvent).[4]

Mechanism: The PTC, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous phase to the organic phase. The hydroxide then deprotonates the isobutyronitrile (pKa ≈ 22 in DMSO) to generate the nucleophilic carbanion. This carbanion subsequently displaces the halide from 4-nitrobenzyl halide to form the desired product. The strong electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack.

Caption: Phase-Transfer Catalysis (PTC) cycle.

Detailed Experimental Protocol (Pathway A)

Materials:

-

4-Nitrobenzyl bromide (1.0 eq)

-

Isobutyronitrile (1.5 eq)

-

Sodium hydroxide (NaOH), 50% aqueous solution (w/w)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq)

-

Toluene

-

Deionized water

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrobenzyl bromide (e.g., 21.6 g, 100 mmol), isobutyronitrile (13.5 mL, 150 mmol), toluene (100 mL), and tetrabutylammonium bromide (1.61 g, 5 mmol).

-

Addition of Base: While stirring vigorously, slowly add the 50% NaOH solution (40 mL) to the organic mixture. The reaction is exothermic; addition should be controlled to maintain the temperature below 40 °C.

-

Reaction Execution: Heat the biphasic mixture to 60-70 °C and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:4 ethyl acetate/hexanes eluent system, observing the disappearance of the 4-nitrobenzyl bromide spot.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water (50 mL) and transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with saturated brine solution (1 x 50 mL) to remove the catalyst and any remaining base.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol or an ethyl acetate/hexanes mixture, or by column chromatography on silica gel if necessary.

Synthesis Pathway B: Electrophilic Aromatic Substitution

This pathway begins with 2-methyl-2-phenylpropanenitrile, which is then nitrated. The tert-butylnitrile substituent is an ortho, para-director due to the alkyl group's hyperconjugation, but it is also sterically hindering. The bulky nature of the substituent strongly favors substitution at the less hindered para-position. However, a key challenge is the stability of the benzylic position, which can be susceptible to oxidation under harsh nitrating conditions.[5]

Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Nitric acid is protonated by the stronger sulfuric acid to form the nitronium ion (NO₂⁺), a potent electrophile. The π-system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). A weak base (H₂O or HSO₄⁻) then removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.

Caption: Electrophilic Aromatic Substitution mechanism.

Protocol Considerations (Pathway B)

A typical protocol would involve the slow, controlled addition of the starting nitrile to a pre-chilled mixture of concentrated nitric and sulfuric acids (mixed acid).[1]

-

Temperature Control: Maintaining a low temperature (e.g., 0-10 °C) is crucial to minimize side reactions, such as di-nitration or oxidation of the benzylic carbon.

-

Reagent Stoichiometry: Using a slight excess of nitric acid ensures complete conversion, but a large excess should be avoided.

-

Workup: The reaction is typically quenched by pouring the acidic mixture over ice, which precipitates the solid nitro-product. This is followed by filtration, washing with water to remove residual acid, and purification by recrystallization.

Comparison of Synthetic Pathways

| Feature | Pathway A: Nucleophilic Substitution | Pathway B: Electrophilic Nitration |

| Starting Materials | 4-Nitrobenzyl halide, Isobutyronitrile | 2-Methyl-2-phenylpropanenitrile, Mixed Acid |

| Key Principle | SN2 Reaction | Electrophilic Aromatic Substitution |

| Advantages | High convergence, mild conditions (with PTC), predictable regiochemistry, generally high yield. | Fewer steps if starting material is readily available. |

| Disadvantages | Starting halide may be lachrymatory and requires care in handling. | Risk of over-oxidation or side reactions, requires strong acids, regioselectivity can be an issue with other substrates.[5] |

| Scalability | Excellent, especially with PTC methods which are common in industry. | Can be challenging due to exothermic nature and need for precise temperature control. |

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

¹H NMR: Would show characteristic signals for the two equivalent methyl groups (a singlet, ~1.7 ppm), and two doublets in the aromatic region (~7.5 and 8.2 ppm) corresponding to the AA'BB' system of the para-substituted ring.

-

¹³C NMR: Will display signals for the quaternary carbon, methyl carbons, nitrile carbon, and the aromatic carbons, with the carbon bearing the nitro group being significantly downfield.

-

FT-IR: Key vibrational bands would include a strong, sharp peak for the nitrile group (C≡N) around 2240 cm⁻¹ and strong symmetric and asymmetric stretches for the nitro group (NO₂) around 1350 cm⁻¹ and 1520 cm⁻¹, respectively.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 190.20, corresponding to the molecular weight of the compound.[1][2]

Safety Considerations

-

4-Nitrobenzyl bromide: Is a lachrymator and a potential alkylating agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Hydroxide (50%): Is highly corrosive and can cause severe burns. Handle with extreme care.

-

Concentrated Acids (Nitric, Sulfuric): Are strong oxidizers and are extremely corrosive. They must be handled in a fume hood with acid-resistant gloves and a face shield. Reactions involving mixed acid are highly exothermic.

-

Nitriles: Organic nitriles should be handled with caution as they can be toxic. Avoid inhalation and skin contact.

References

- Benchchem. This compound | 71825-51-9.

- PubChem. This compound.

- BLDpharm. This compound | 71825-51-9.

- Taylor & Francis Online.

- Chemistry Stack Exchange.

- National Institutes of Health (NIH). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides.

- Organic Chemistry Portal.

- National Institutes of Health (NIH).

- Google Patents. Process for the preparation of gamma-(nitrophenyl)butyronitriles.

- ResearchGate.

Sources

2-Methyl-2-(4-nitrophenyl)propanenitrile IUPAC name and synonyms

An In-Depth Technical Guide to 2-Methyl-2-(4-nitrophenyl)propanenitrile

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in pharmaceutical research and development. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, characteristic reactivity, and core applications, designed for researchers, chemists, and professionals in drug discovery.

Chemical Identity and Nomenclature

The compound is systematically named according to IUPAC standards, though it is also known by several synonyms in commercial and research contexts.

-

IUPAC Name : this compound[1]

-

CAS Number : 71825-51-9

Common Synonyms :

-

2-Methyl-2-(4-nitrophenyl)propionitrile[1]

-

Benzeneacetonitrile, α,α-dimethyl-4-nitro-[1]

-

p-Nitrocumyl cyanide

Physicochemical and Spectroscopic Properties

The compound is a pale yellow to light brown solid, stable under standard laboratory conditions.[2] Its properties are summarized below.

| Property | Value / Description | Source(s) |

| Appearance | Pale yellow to light brown solid | [2] |

| Melting Point | 87 - 90 °C | [2] |

| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol and acetone. | [2] |

| Stability | Stable under normal storage conditions. | [2] |

| IR (Infrared) Spectroscopy | C≡N stretch: ~2240 cm⁻¹ (sharp); NO₂ asymmetric stretch: ~1520 cm⁻¹; NO₂ symmetric stretch: ~1350 cm⁻¹ | [3] |

| ¹H-NMR Spectroscopy | Aromatic protons exhibit splitting in the δ 7.5–8.5 ppm range due to the deshielding effect of the nitro group. | [3] |

| ¹³C-NMR Spectroscopy | Quaternary carbon signals are expected in the δ 120–130 ppm range. | [3] |

Storage : Store in a cool, dry, well-ventilated area in a tightly-sealed container, away from oxidizing agents, acids, and bases.[2]

Synthesis via Phase-Transfer Catalysis

The synthesis of this compound is efficiently achieved through the exhaustive C-alkylation of 4-nitrophenylacetonitrile. The presence of the electron-withdrawing nitro group enhances the acidity of the benzylic protons, facilitating deprotonation and subsequent alkylation. Phase-transfer catalysis (PTC) is the methodology of choice as it obviates the need for expensive anhydrous solvents and hazardous strong bases like metal hydrides, making the process safer, more economical, and scalable.

Rationale for Method Selection

Expertise & Experience : The α-protons of 4-nitrophenylacetonitrile are sufficiently acidic to be deprotonated by concentrated aqueous sodium hydroxide. However, the resulting carbanion and the starting material are soluble in an organic solvent, while the base is in the aqueous phase. A phase-transfer catalyst, such as a quaternary ammonium salt, is essential to bridge this immiscibility. The catalyst transports the hydroxide ion into the organic phase to perform the deprotonation, and the resulting carbanion then reacts with the alkylating agent (methyl iodide). This cycle repeats, enabling high conversion under mild conditions.

Trustworthiness : This protocol is a self-validating system. The progress of the reaction can be reliably monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the sequential appearance of the mono-methylated intermediate and the final di-methylated product. The final product's identity and purity can be unequivocally confirmed by standard spectroscopic methods (NMR, IR) and melting point analysis.

Synthesis Workflow Diagram

Caption: Phase-transfer catalysis workflow for synthesis.

Detailed Experimental Protocol

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 4-nitrophenylacetonitrile (1.0 eq), toluene (5 mL per gram of nitrile), methyl iodide (2.5 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).

-

Addition of Base : While stirring the organic mixture vigorously, slowly add a 50% (w/w) aqueous solution of sodium hydroxide (4.0 eq). The vigorous stirring is critical to maximize the interfacial area between the two phases.

-

Reaction : Heat the biphasic mixture to 40-50°C. Maintain stirring and temperature, monitoring the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

-

Work-up : After completion, cool the reaction mixture to room temperature. Dilute with water and continue stirring for 15 minutes. Transfer the mixture to a separatory funnel and remove the aqueous layer.

-

Isolation : Wash the organic layer sequentially with water and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield pure this compound as a pale yellow crystalline solid.

Chemical Reactivity and Molecular Architecture

The molecule's reactivity is dictated by its distinct functional groups and structural features.[3]

Molecular Architecture : The structure features a quaternary carbon atom bonded to two methyl groups, a nitrile group, and a para-nitrophenyl substituent.[3] This sterically hindered arrangement influences its conformational preferences. The para-nitro group is strongly electron-withdrawing via both resonance and inductive effects, rendering the aromatic ring electron-deficient and influencing the reactivity of the entire molecule.[3]

Key Transformations

The primary reactive sites are the nitro and nitrile groups.

-

Reduction of the Nitro Group : The nitro group can be readily reduced to a primary amine (2-(4-aminophenyl)-2-methylpropanenitrile). This transformation is fundamental for its use in pharmaceutical synthesis, as the resulting aniline derivative is a versatile nucleophile. Standard reducing agents like tin(II) chloride in ethyl acetate or catalytic hydrogenation (e.g., H₂ over Pd/C) are effective.[3]

-

Transformations of the Nitrile Group : The nitrile group can undergo nucleophilic substitution or hydrolysis. For instance, acid- or base-catalyzed hydrolysis can convert the nitrile to a carboxylic acid or an amide, providing further synthetic diversification.

Reactivity Map

Caption: Key chemical transformations of the title compound.

Applications in Research and Drug Development

This compound serves as a valuable building block for more complex organic molecules, particularly in the synthesis of pharmaceutical agents.[3] Its primary utility stems from the strategic placement of the nitro and nitrile functionalities on a stable, sterically defined scaffold.

Intermediate for PI3K/mTOR Inhibitors : A critical application is its role as a precursor in the synthesis of quinoline-based inhibitors targeting the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.[4][5] In these syntheses, the nitro group of the title compound is first reduced to an amine. The resulting 2-(4-aminophenyl)-2-methylpropanenitrile is then used as a key nucleophile to be coupled with other heterocyclic fragments, ultimately forming the core structure of potent kinase inhibitors.[4][5]

References

-

Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Proceedings of the 2015 International conference on Applied Science and Engineering Innovation. Atlantis Press. [Link]

-

This compound | C10H10N2O2 | CID 823615. PubChem. [Link]

-

Lei, F., et al. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

Sources

Physical and chemical properties of 2-Methyl-2-(4-nitrophenyl)propanenitrile

An In-depth Technical Guide to 2-Methyl-2-(4-nitrophenyl)propanenitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectral characterization, reactivity, and applications of this compound (CAS No: 71825-51-9). This document synthesizes critical data from established chemical literature and databases to serve as an authoritative resource for professionals in the fields of chemical research and drug development. The unique molecular architecture of this compound, featuring a quaternary carbon center, a nitrile moiety, and an electron-withdrawing nitrophenyl group, imparts a distinct reactivity profile that makes it a valuable intermediate in organic synthesis and a molecule of interest for biological applications.

Molecular Identity and Physicochemical Properties

This compound is an organic compound characterized by the molecular formula C₁₀H₁₀N₂O₂.[1] Its structure is distinguished by a central quaternary carbon atom bonded to two methyl groups, a nitrile group (-C≡N), and a 4-nitrophenyl ring.[2] This arrangement results in a compact yet electronically diverse molecule with significant potential in synthetic chemistry.[2]

Core Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 71825-51-9[1] |

| Molecular Formula | C₁₀H₁₀N₂O₂[1] |

| Molecular Weight | 190.20 g/mol [1][2] |

| InChIKey | XZVURMRLCAFELZ-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | CC(C)(C#N)C1=CC=C(C=C1)[O-][1] |

Physical and Chemical Properties

The physical state and solubility of this compound are dictated by its molecular structure. The presence of the polar nitro and nitrile groups, combined with the aromatic ring and aliphatic methyl groups, results in its characteristic properties.

| Property | Value |

| Appearance | Pale yellow to light brown solid[3] |

| Melting Point | 87 - 90 °C[3] |

| Solubility in Water | Insoluble[3] |

| Solubility in Organic Solvents | Soluble in solvents like ethanol and acetone[3] |

| Stability | Stable under normal storage conditions[3] |

| Odor | Weak, characteristic odor[3] |

The molecule's distinctive architecture, with a quaternary carbon, creates a branched structure that influences its three-dimensional shape and electronic distribution. The potent electron-withdrawing nature of the para-nitro group, through both inductive and resonance effects, establishes an electron-deficient aromatic system. This electronic feature is a primary determinant of the compound's reactivity.[2]

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic strategies. A common method involves the nucleophilic substitution of a suitable precursor. While specific, detailed synthetic procedures for this exact compound are not extensively published in peer-reviewed journals, a plausible and commonly employed method for analogous structures involves the reaction of a corresponding benzyl halide with a cyanide source in the presence of a base, followed by methylation. A generalized protocol is outlined below.

Illustrative Synthetic Protocol: Nucleophilic Cyanation and Alkylation

This protocol is a representative example and may require optimization for yield and purity.

Step 1: Synthesis of 2-(4-nitrophenyl)acetonitrile

-

To a solution of 4-nitrobenzyl chloride in a suitable polar aprotic solvent (e.g., DMSO or DMF), add sodium cyanide (NaCN) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(4-nitrophenyl)acetonitrile.

Step 2: Dimethylation of 2-(4-nitrophenyl)acetonitrile

-

Dissolve the crude 2-(4-nitrophenyl)acetonitrile in a suitable solvent like anhydrous THF or DMF.

-

Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise to deprotonate the benzylic carbon.

-

After stirring for a short period, add methyl iodide (CH₃I) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Repeat the deprotonation and methylation steps to achieve dimethylation.

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the crude product.

Purification

The crude this compound can be purified by the following methods:

-

Recrystallization: Using a solvent system such as ethanol/water or hexane/ethyl acetate.

-

Column Chromatography: On silica gel, eluting with a gradient of ethyl acetate in hexane.

Spectral Analysis and Characterization

The structural elucidation of this compound is confirmed through standard spectroscopic techniques. The expected data from these analyses are summarized below.

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Aromatic protons will exhibit distinct splitting patterns in the deshielded region (δ 7.5–8.5 ppm) due to the electron-withdrawing nitro group. The two methyl groups will appear as a singlet in the upfield region.[2] |

| ¹³C NMR | The quaternary carbon will show a signal around δ 120–130 ppm. Signals for the aromatic carbons will also be present in this region, with the carbon attached to the nitro group being significantly deshielded. The methyl carbons will appear in the aliphatic region.[2] |

| IR Spectroscopy | A sharp, characteristic absorption peak for the nitrile group (C≡N) is expected near 2240 cm⁻¹. Strong symmetric and asymmetric stretching vibrations for the nitro group (NO₂) will appear around 1350 cm⁻¹ and 1520 cm⁻¹, respectively.[2] |

| Mass Spectrometry (EI-MS) | The molecular ion peak [M]⁺ may be weak. Characteristic fragmentation patterns would include the loss of a methyl group (CH₃) or the nitro group (NO₂).[2] |

Chemical Reactivity and Potential Transformations

The chemical behavior of this compound is governed by its three key functional components: the nitro group, the nitrile group, and the aromatic ring.

Reduction of the Nitro Group

The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents. This transformation is a common strategy to introduce an amine functionality, which is a versatile precursor for further synthetic modifications. A typical reagent for this reduction is tin(II) chloride in a solvent like ethyl acetate under reflux conditions.[2] The product of this reaction is 2-Methyl-2-(4-aminophenyl)propanenitrile.[2]

Reactions of the Nitrile Group

The nitrile group can undergo nucleophilic substitution and hydrolysis reactions. For instance, it can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, respectively. It can also participate in addition reactions with organometallic reagents.[2]

Caption: Key reaction pathways for this compound.

Applications and Research Interest

This compound is a compound with diverse applications in both industrial and academic research settings.

-

Pharmaceutical Intermediate: Its functional groups allow for its use as a synthetic intermediate in the development of new pharmaceutical compounds.[4] There is particular interest in its role as a precursor for molecules that exhibit enzyme inhibition.[2] The amino derivative, obtained after reduction of the nitro group, is a key building block in the synthesis of various biologically active molecules.[5]

-

Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules due to the reactivity of its nitrile and nitro groups.[4]

-

Dye and Pigment Production: The chromophoric nitro group makes this compound and its derivatives useful in the synthesis of dyes and pigments.[4]

-

Materials Science: It is explored in the development of new materials that require specific electronic or optical properties.[6]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling nitriles and nitro-aromatic compounds should be strictly followed.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[8][9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases. Keep the container tightly sealed.[3]

-

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[8]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

-

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[8]

Conclusion

This compound is a chemically significant compound with a unique combination of functional groups that make it a valuable tool in organic synthesis and a molecule of interest in medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity allow for its strategic use in the construction of complex molecular architectures. This guide provides a foundational understanding of its properties and handling, intended to support further research and development efforts.

References

- This compound | 71825-51-9 | Benchchem. (URL: )

- This compound - Methylamine Supplier. (URL: )

- This compound, 95% Purity, C10H10N2O2, 100 grams. (URL: )

- Buy 2-(4-Nitrophenyl)propanenitrile | 50712-63-5 - Smolecule. (URL: )

-

This compound | C10H10N2O2 | CID 823615 - PubChem. (URL: [Link])

-

Cas 71825-51-9,this compound | lookchem. (URL: [Link])

-

CAS#:2700-23-4 | Propanedinitrile,2-[(4-nitrophenyl)methylene]- | Chemsrc. (URL: [Link])

-

2 - SAFETY DATA SHEET. (URL: [Link])

-

Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. (URL: [Link])

Sources

- 1. This compound | C10H10N2O2 | CID 823615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | Properties, Uses, Safety & Supplier Information China [nj-finechem.com]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy 2-(4-Nitrophenyl)propanenitrile | 50712-63-5 [smolecule.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. airgas.com [airgas.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chemicalbook.com [chemicalbook.com]

In-Depth Technical Guide to the Structural Elucidation of 2-Methyl-2-(4-nitrophenyl)propanenitrile

This guide provides a comprehensive technical overview of the methodologies and data interpretation involved in the complete structural elucidation of 2-Methyl-2-(4-nitrophenyl)propanenitrile. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a deep understanding of the analytical techniques used to confirm the molecular structure of synthesized compounds. This document moves beyond a simple recitation of methods to explain the scientific rationale behind the selection of experiments and the logical workflow that ensures a validated and unambiguous structural assignment.

Introduction and Molecular Overview

This compound, with the chemical formula C₁₀H₁₀N₂O₂, is a small organic molecule featuring a quaternary carbon center. This central carbon is bonded to two methyl groups, a nitrile group (-C≡N), and a 4-nitrophenyl ring.[1][2] Its molecular weight is 190.20 g/mol .[1][2][3] The presence of both a strong electron-withdrawing nitro group and a polar nitrile functionality on a compact scaffold makes this compound a valuable building block in medicinal chemistry and materials science.[1] Given its potential applications, rigorous and unequivocal structural confirmation is paramount.

This guide will detail a multi-technique spectroscopic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a cohesive and self-validating structural proof.

Synthesis and Sample Preparation

A robust structural elucidation begins with a pure sample. This compound can be synthesized through various routes, with a common method being the nucleophilic substitution of a suitable precursor. One plausible and effective laboratory-scale synthesis involves the methylation of 2-(4-nitrophenyl)acetonitrile.

Synthesis Workflow

The logical flow of the synthesis and subsequent purification is critical for obtaining a sample suitable for high-resolution spectroscopic analysis.

Caption: Workflow for the synthesis and analysis of the target compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the alkylation of nitriles.

-

Preparation : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (2.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material : Cool the suspension in an ice bath. Slowly add a solution of 2-(4-nitrophenyl)acetonitrile (1.0 equivalent) in anhydrous THF dropwise.

-

Deprotonation : Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation, forming the corresponding carbanion.

-

Alkylation : Add methyl iodide (2.2 equivalents) dropwise to the reaction mixture.

-

Reaction Completion : Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

-

Work-up : Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification : Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.

Spectroscopic Analysis and Data Interpretation

The core of structural elucidation lies in the detailed analysis of spectroscopic data. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a definitive confirmation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is the first line of analysis to confirm the presence of the critical functional groups: the nitrile and the nitro group. The analysis of the IR spectrum provides direct evidence for the molecular backbone.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~2240 | Nitrile (-C≡N) | Stretching | Sharp, Medium |

| ~1520 | Nitro (-NO₂) | Asymmetric Stretching | Strong |

| ~1350 | Nitro (-NO₂) | Symmetric Stretching | Strong |

| ~3100-3000 | Aromatic C-H | Stretching | Medium to Weak |

| ~1600, ~1475 | Aromatic C=C | Ring Stretching | Medium |

Rationale for Interpretation : The nitrile stretch is highly characteristic and appears in a relatively uncongested region of the spectrum, making it a reliable diagnostic peak. The two strong absorptions for the nitro group are also highly indicative of its presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the connectivity and chemical environment of the atoms in the molecule.

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring relationships.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.25 | Doublet | 2H | H-3, H-5 (ortho to -NO₂) | The strong electron-withdrawing nitro group deshields the ortho protons significantly, shifting them downfield. |

| ~7.75 | Doublet | 2H | H-2, H-6 (meta to -NO₂) | These protons are deshielded by the nitro group, but to a lesser extent than the ortho protons. |

| ~1.75 | Singlet | 6H | 2 x -CH₃ | The two methyl groups are chemically equivalent as they are attached to the same quaternary carbon. The singlet multiplicity indicates no adjacent protons. |

Causality in Chemical Shifts : The distinct A₂B₂ pattern (two doublets) in the aromatic region is characteristic of a 1,4-disubstituted benzene ring. The significant downfield shift of all aromatic protons compared to benzene (δ ~7.3 ppm) is a direct consequence of the powerful deshielding effect of the nitro group.

The carbon NMR spectrum provides a count of the unique carbon environments and information about their electronic nature.

| Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~148 | C-4 (ipso to -NO₂) | The carbon directly attached to the nitro group is significantly deshielded. |

| ~145 | C-1 (ipso to alkyl) | The quaternary carbon of the aromatic ring. |

| ~128 | C-2, C-6 (meta to -NO₂) | Aromatic carbons meta to the nitro group. |

| ~124 | C-3, C-5 (ortho to -NO₂) | Aromatic carbons ortho to the nitro group. |

| ~122 | -C≡N | The nitrile carbon appears in its characteristic region. |

| ~40 | Quaternary Carbon | The aliphatic quaternary carbon. |

| ~25 | -CH₃ | The two equivalent methyl carbons. |

Self-Validation through Data Correlation : The presence of six distinct carbon signals is consistent with the proposed structure, which has six unique carbon environments due to symmetry. The chemical shifts align with the expected electronic effects of the substituents.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers further structural clues through its fragmentation pattern. For this compound, electron ionization (EI) is a common method.

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

| 190 | [M]⁺ | Molecular Ion (often weak) |

| 175 | [M - CH₃]⁺ | Loss of a methyl radical |

| 144 | [M - NO₂]⁺ | Loss of a nitro group |

| 129 | [M - NO₂ - CH₃]⁺ | Subsequent loss of a methyl radical |

Mechanistic Insight from Fragmentation : The fragmentation pattern is a logical consequence of the molecular structure. The bond between the quaternary carbon and the methyl groups is relatively weak and can cleave to form a stable benzylic cation. The loss of the nitro group is also a common fragmentation pathway for aromatic nitro compounds.

Caption: Key fragmentation pathways in the EI-MS of the target compound.

Conclusion: A Unified Structural Proof

The structural elucidation of this compound is achieved through the synergistic interpretation of multiple spectroscopic techniques.

-

IR spectroscopy confirms the presence of the essential nitrile and nitro functional groups.

-

¹H and ¹³C NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework, confirming the 1,4-disubstituted aromatic ring, the two equivalent methyl groups, and the quaternary carbon center.

-

Mass spectrometry validates the molecular weight and reveals a fragmentation pattern that is perfectly consistent with the proposed structure.

Each piece of data cross-validates the others, leading to a high degree of confidence in the final structural assignment. This rigorous, multi-faceted approach exemplifies the standards required in modern chemical research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Nanjing Finechem Holding Co.,Limited. This compound. Available at: [Link]

Sources

Commercial Availability and Research Applications of 2-Methyl-2-(4-nitrophenyl)propanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-(4-nitrophenyl)propanenitrile, a specialized organic compound, is gaining significant traction within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique molecular architecture, featuring a quaternary carbon center, a nitrile group, and a para-nitrophenyl substituent, makes it a valuable precursor and building block for the synthesis of complex bioactive molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, a detailed synthesis protocol, and its critical applications in research, with a focus on its role as an intermediate in the development of novel therapeutics.

I. Commercial Availability and Physicochemical Properties

This compound is readily available for research purposes from various chemical suppliers. Researchers can procure this compound in different quantities, typically with purities of 95% or higher. It is crucial to source this chemical from reputable suppliers who provide comprehensive analytical data, including NMR and mass spectrometry, to ensure the integrity of research outcomes.

| Property | Value | Source |

| CAS Number | 71825-51-9 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.20 g/mol | [1] |

| Appearance | Pale yellow to light brown solid | [2] |

| Melting Point | 87 - 90 °C | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and acetone. | [2] |

| Stability | Stable under normal storage conditions. | [2] |

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It should be kept away from heat, sources of ignition, and incompatible substances such as strong oxidizing agents, acids, and bases[2].

II. Synthesis of this compound

The synthesis of this compound can be achieved through the methylation of 4-nitrophenylacetonitrile. This method involves the deprotonation of the acidic methylene group of the starting material, followed by nucleophilic attack on an alkylating agent, such as methyl iodide.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Alkylation

This protocol is based on established principles of nitrile alkylation and should be performed by trained personnel in a controlled laboratory environment.

Materials:

-

4-Nitrophenylacetonitrile

-

Sodium hydride (NaH) or other suitable strong base

-

Methyl iodide (CH₃I)

-

Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add 4-nitrophenylacetonitrile (1 equivalent).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add sodium hydride (2.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes. The formation of a carbanion is indicated by a color change.

-

Alkylation: Slowly add methyl iodide (2.2 equivalents) via a dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up:

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Applications in Drug Discovery and Development

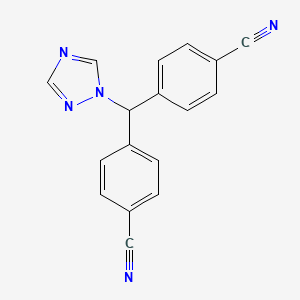

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to inhibitors of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[3] This pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[4][5]

The synthesis of these inhibitors often involves the reduction of the nitro group of this compound to an amine, yielding 2-(4-aminophenyl)-2-methylpropanenitrile. This amino derivative is then further elaborated to construct the final inhibitor molecule.[3]

Figure 2: Role of this compound in the synthesis of PI3K/mTOR inhibitors.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound, such as a derivative of this compound, against a target enzyme.[2][6][7]

Materials:

-

Purified target enzyme (e.g., PI3K, mTOR)

-

Substrate for the enzyme

-

Assay buffer (optimized for the specific enzyme)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitor

-

96-well microplate

-

Microplate reader (for absorbance, fluorescence, or luminescence detection)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compound. Create a serial dilution of the test compound to determine the IC₅₀ value.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (including a vehicle control with only the solvent), and the enzyme solution.

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

-

Detection: Measure the signal (e.g., absorbance, fluorescence) at regular time intervals using a microplate reader. The signal should be proportional to the amount of product formed.

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Experimental Protocol: Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions

This protocol outlines a general procedure for investigating whether a compound influences the interaction between two or more proteins.[8][9][10]

Materials:

-

Cell culture expressing the proteins of interest

-

Lysis buffer (non-denaturing)

-

Antibody specific to one of the target proteins (bait protein)

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

-

Antibodies for detecting the prey protein(s)

Procedure:

-

Cell Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer to release cellular proteins while maintaining protein-protein interactions.

-

Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody specific to the bait protein.

-

Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer.

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and perform a Western blot using an antibody specific to the suspected interacting protein (prey). The presence of a band corresponding to the prey protein indicates an interaction with the bait protein.

-

IV. Conclusion

This compound is a commercially accessible and versatile chemical intermediate with significant applications in drug discovery and development. Its utility as a precursor for the synthesis of potent PI3K/mTOR inhibitors highlights its importance in cancer research. The experimental protocols provided in this guide offer a foundational framework for the synthesis and application of this compound in a research setting. As our understanding of cellular signaling pathways continues to grow, the demand for such specialized chemical tools is expected to increase, further solidifying the role of this compound in advancing biomedical research.

V. References

-

This compound - Methylamine Supplier. (n.d.). Retrieved January 10, 2026, from [Link]

-

BenchChem. (2025). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.

-

Čapkauskaitė, E., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.

-

Lei, F., Wang, W., Liu, G., & Ouyang, P. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. In 2015 International Conference on Applied Science and Engineering Innovation (ASEI 2015) (pp. 1655-1658). Atlantis Press.

-

Bitesize Bio. (2022, February 2). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Retrieved January 10, 2026, from [Link]

-

Springer Nature Experiments. (n.d.). Co-immunoprecipitation Protocols and Methods. Retrieved January 10, 2026, from [Link]

-

Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Retrieved January 10, 2026, from [Link]

-

Bruckner, C. (2010). The PI3K/Akt/mTOR Signaling Pathway: A Technical Guide to its Modulation. BenchChem.

-

Thermo Fisher Scientific. (n.d.). Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway.

-

Phizicky, E. M., & Fields, S. (1995). Protein-protein interactions: methods for detection and analysis. Microbiological reviews, 59(1), 94–123.

-

Miernyk, J. A., & Thelen, J. J. (2008). Biochemical approaches for discovering protein-protein interactions. The Plant journal : for cell and molecular biology, 53(4), 597–609.

-

Berggård, T., Linse, S., & James, P. (2007). Methods for the detection and analysis of protein-protein interactions. Proteomics, 7(16), 2833–2842.

-

Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2), 555882.

-

U.S. Patent No. 3,755,412. (1973). Alkylation of acetonitriles.

-

MDPI. (2024). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. International Journal of Molecular Sciences, 25(1), 1.

-

Cancer Discovery. (2015). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Cancer Discovery, 5(2), 126-128.

-

Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. Journal of Clinical Oncology, 36(15_suppl), 2518-2518.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. assaygenie.com [assaygenie.com]

A Technical Guide to the Solubility Profile of 2-Methyl-2-(4-nitrophenyl)propanenitrile in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Methyl-2-(4-nitrophenyl)propanenitrile in common laboratory solvents. In the absence of extensive published quantitative solubility data for this specific compound, this guide emphasizes the foundational principles of solubility, robust experimental methodologies for its determination, and theoretical approaches for its prediction. Detailed protocols for the widely accepted shake-flask equilibrium solubility method are provided, alongside an introduction to the application of Hansen Solubility Parameters (HSP) for solvent selection and solubility prediction. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to generate reliable solubility data tailored to their specific experimental needs.

Introduction: The Critical Role of Solubility in Research and Development

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a liquid medium and is of paramount importance in numerous scientific disciplines, including medicinal chemistry, process chemistry, and materials science. For a compound such as this compound, which possesses a unique molecular architecture combining a polar nitrophenyl group with a more nonpolar propanenitrile moiety, understanding its solubility profile is crucial for a variety of applications.[1] These applications include its use as a building block in organic synthesis, in studies of enzyme inhibition and protein interactions, and as a precursor for pharmaceutical compounds.[1]

Accurate solubility data is indispensable for:

-